4-amino-N,N-diethylpyridine-3-sulfonamide
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Overview
Description
4-amino-N,N-diethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.3 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including 4-amino-N,N-diethylpyridine-3-sulfonamide, typically involves the reaction of sulfonyl chlorides with amines. One common method involves the use of sulfonyl chlorides, which are prepared by the reaction of thiols with reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) . The resulting sulfonyl chlorides are then reacted with amines under mild conditions to yield the desired sulfonamides.
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis . Additionally, the use of catalysts such as calcium triflimide and DABCO can further improve the reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfonamides to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines and alcohols can react with sulfonamides under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N,N-diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Sulfonamides are known for their use as antibiotics, and this compound may have similar applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine (SMZ): Used in veterinary medicine for its antibacterial properties.
Sulfadiazine (SDZ): Employed in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-amino-N,N-diethylpyridine-3-sulfonamide is unique due to its specific structure, which includes a pyridine ring substituted with an amino group and diethyl groups. This structure may confer unique biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C9H15N3O2S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-amino-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-12(4-2)15(13,14)9-7-11-6-5-8(9)10/h5-7H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
CWOODZRIWOVHHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CN=C1)N |
Origin of Product |
United States |
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